5-Amino-2-(3-fluoro-benzyloxy)-benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13FN2O2 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
5-amino-2-[(3-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H13FN2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8,16H2,(H2,17,18) |
InChI Key |
XJJYLBFVQQIRML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Design
A logical retrosynthetic analysis of 5-Amino-2-(3-fluoro-benzyloxy)-benzamide begins by disconnecting the molecule at its key functional groups. The primary amino group can be derived from the reduction of a nitro group, a common and reliable transformation. This leads to the precursor, 2-(3-fluorobenzyloxy)-5-nitrobenzamide.
Further disconnection of the amide bond suggests a precursor carboxylic acid, 2-(3-fluorobenzyloxy)-5-nitrobenzoic acid, and ammonia (B1221849) or an ammonia equivalent. The ether linkage can be retrosynthetically cleaved via a Williamson ether synthesis, pointing to 2-hydroxy-5-nitrobenzoic acid and a suitable 3-fluorobenzyl halide as starting materials. 2-Hydroxy-5-nitrobenzoic acid is a known compound that can be synthesized from the nitration of salicylic (B10762653) acid. This retrosynthetic strategy is outlined below:

This analysis provides a clear and feasible route to the target compound from readily available starting materials.
Optimized Synthetic Pathways
Based on the retrosynthetic analysis, an optimized forward synthetic pathway can be proposed. The synthesis commences with the nitration of a commercially available salicylic acid derivative, followed by the formation of the benzamide (B126), etherification, and a final reduction of the nitro group.
The synthesis can be broken down into the following key steps:
Nitration of Salicylic Acid to 2-Hydroxy-5-nitrobenzoic Acid: Salicylic acid can be nitrated using a mixture of nitric acid and sulfuric acid. However, to improve regioselectivity and yield, milder nitrating agents can be employed. The reaction typically proceeds at low temperatures to control the exothermic nature of the reaction.
Amidation of 2-Hydroxy-5-nitrobenzoic Acid to 2-Hydroxy-5-nitrobenzamide (B1280025): The carboxylic acid can be converted to the corresponding benzamide. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be achieved using coupling agents.
Williamson Ether Synthesis to form 2-(3-Fluorobenzyloxy)-5-nitrobenzamide: The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzamide can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This is followed by reaction with 3-fluorobenzyl bromide or chloride in an Sₙ2 reaction to form the desired ether linkage. masterorganicchemistry.com
Reduction of the Nitro Group to form this compound: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. Other methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid.
The choice of catalysts and reagents is crucial for the efficiency and selectivity of each step.
| Reaction Step | Reagent/Catalyst | Conditions |
| Nitration | Nitric Acid/Sulfuric Acid | Low temperature (0-10 °C) |
| Amidation | Thionyl Chloride, Ammonia | Anhydrous solvent, room temperature |
| Ether Synthesis | Sodium Hydride, 3-Fluorobenzyl Bromide | Anhydrous DMF or THF, room temperature |
| Nitro Reduction | Palladium on Carbon (Pd/C), Hydrogen Gas | Methanol or Ethanol, room temperature, atmospheric pressure |
Stereochemical Considerations in Synthesis
The target molecule, this compound, does not possess any chiral centers. Therefore, stereochemical considerations are not a factor in its synthesis, and no stereoisomers are expected to be formed. All reactants and intermediates in the proposed synthetic pathway are achiral.
Derivatization Strategies for Analogues
The structural framework of this compound offers several points for modification to generate a library of analogues for structure-activity relationship (SAR) studies.
In medicinal chemistry, the design of analogues is guided by principles aimed at improving pharmacological properties such as potency, selectivity, and pharmacokinetic profile. For this compound, key areas for modification include:
The Benzamide Moiety: The primary amide can be substituted to generate secondary or tertiary amides. This can influence hydrogen bonding interactions with biological targets and affect properties like cell permeability and metabolic stability.
The Amino Group: The amino group at the 5-position can be acylated, alkylated, or converted to other functional groups to probe its role in target binding.
The Phenyl Ring of the Benzamide: The substitution pattern on this ring can be altered. Introducing different substituents can modulate the electronic properties and steric profile of the molecule.
The 3-Fluorobenzyl Group: The fluorine atom's position on the benzyl (B1604629) ring can be varied, or it can be replaced with other electron-withdrawing or electron-donating groups to investigate the impact of electronics on activity. The benzyl group itself could be replaced with other aryl or alkyl groups to explore different steric requirements in the binding pocket.
These modifications can be systematically implemented using the synthetic route described, by employing appropriately substituted starting materials and reagents.
Parallel Synthesis and Library Generation
Parallel synthesis is a powerful strategy in modern chemistry for rapidly generating a large number of distinct but structurally related molecules, often for screening purposes in drug discovery. The generation of a library based on the this compound core would typically involve the synthesis of a key intermediate, which is then reacted with a diverse set of building blocks in a parallel fashion.
A plausible synthetic strategy would begin with a common precursor, such as 2-(3-fluorobenzyloxy)-5-nitrobenzoic acid. This key intermediate can be synthesized and then converted to a more reactive acylating agent, such as an acid chloride or an activated ester. This activated intermediate can then be distributed into an array of reaction vessels (e.g., a 96-well plate). Each vessel would contain a different primary or secondary amine. This parallel amidation step would generate a library of 2-(3-fluorobenzyloxy)-5-nitrobenzamide derivatives. The final step would be the reduction of the nitro group to the primary amine, yielding the desired library of this compound analogues. researchgate.netorganic-chemistry.org Methods for the selective reduction of aromatic nitro groups in the presence of amide functionalities are well-established and often utilize reagents like hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation. researchgate.net
The diversity of the final library is dictated by the variety of the amines used in the parallel amidation step. A representative set of amines could be chosen to explore different structural features, such as aliphatic vs. aromatic, cyclic vs. acyclic, and the presence of various functional groups.
Table 1: Representative Amines for Parallel Library Generation
| Amine Name | Structure | Resulting R Group on Benzamide |
|---|---|---|
| Cyclohexylamine | C₆H₁₁NH₂ | Cyclohexyl |
| Aniline (B41778) | C₆H₅NH₂ | Phenyl |
| Morpholine | C₄H₉NO | Morpholin-4-yl |
| Benzylamine | C₆H₅CH₂NH₂ | Benzyl |
The synthesis of a library of related pyrimidine-5-carboxamides has been successfully demonstrated using a parallel solution-phase approach, where a central carboxylic acid intermediate was activated and then reacted with a series of 12 different aliphatic amines to produce the final amide library. mdpi.com This approach, often employing automated or semi-automated systems, allows for efficient production and subsequent purification of the compound library. nih.gov
Advanced Structural Characterization Techniques
The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals. The aromatic protons on the benzamide ring and the fluorobenzyl group would resonate in the downfield region, typically between 6.5 and 8.0 ppm. orgchemboulder.comlibretexts.org The benzylic protons (Ar-CH₂-O) would appear as a singlet around 5.0-5.5 ppm. The protons of the primary amine (-NH₂) and the amide (-CONH₂) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The fluorine atom would cause characteristic splitting of adjacent proton signals (H-F coupling).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Aromatic carbons typically appear in the 120-150 ppm range. libretexts.org The benzylic carbon would be found around 70 ppm, and the carbonyl carbon of the amide would be significantly downfield, often above 165 ppm. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JC-F), which is a definitive indicator of its presence. usuhs.edunih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Benzamide Aromatic CHs | 6.5 - 7.5 | 115 - 150 |
| Fluorobenzyl Aromatic CHs | 7.0 - 7.8 | 114 - 165 (C-F) |
| Benzylic CH₂ | ~5.2 | ~70 |
| Amine NH₂ | 4.0 - 5.0 (broad) | N/A |
| Amide NH₂ | 7.5 - 8.5 (broad) | N/A |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would include the cleavage of the amide bond and the benzylic ether linkage, leading to characteristic fragment ions.
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For fluorinated benzamides, crystal packing is often influenced by intermolecular hydrogen bonds involving the amide groups and potentially weak interactions involving the fluorine atoms. iucr.orgacs.orgosti.gov Analysis of the crystal structure would reveal how the molecules arrange themselves and interact with each other in the crystal lattice.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of SAR Series
The rational design of SAR series for 5-Amino-2-(3-fluoro-benzyloxy)-benzamide analogs involves the systematic modification of its core structure. This typically includes alterations to the benzamide (B126) ring, the benzyloxy moiety, and the linker oxygen atom. The synthesis of these analogs often follows convergent chemical routes, allowing for the efficient generation of a diverse library of compounds for biological evaluation.
For instance, in studies of related 2-phenoxybenzamides, a common synthetic strategy involves the coupling of a substituted 2-phenoxybenzoic acid with a variety of primary aromatic amines. This approach allows for the introduction of diverse substituents on what would be analogous to the N-phenyl portion of the benzamide, enabling a thorough investigation of the SAR at this position. Similarly, the synthesis of various 2-(substituted-benzyloxy)benzoic acids can be achieved through the Williamson ether synthesis, reacting a substituted benzyl (B1604629) halide with a salicylic (B10762653) acid derivative, followed by amide bond formation.
A representative synthetic approach to generate a library of analogs could involve:
Synthesis of the Substituted Benzyloxy Moiety: Reaction of various substituted benzyl bromides with methyl salicylate, followed by hydrolysis to the corresponding 2-(substituted-benzyloxy)benzoic acids.
Amide Coupling: Coupling of the synthesized benzoic acid derivatives with a panel of anilines or other amines to generate the final benzamide analogs.
Modification of the Benzamide Ring: Starting with different substituted 5-aminosalicylic acid derivatives to explore the effect of substituents on this ring.
This modular approach facilitates the exploration of a wide chemical space around the this compound scaffold.
Positional and Substituent Effects on Biological Activity
The biological activity of this compound is highly sensitive to the position and nature of substituents on both aromatic rings.
Substituents on the Benzyloxy Ring: In a series of 2-benzyloxy derivatives investigated as TRPV1 antagonists, the substitution pattern on the benzyloxy ring was found to be critical for potency. For example, the introduction of a 4-fluoro substituent on the benzyloxy ring of an analog resulted in excellent antagonism. This suggests that the electronic properties and size of the substituent at this position can significantly influence binding affinity. For this compound, the 3-fluoro substituent is expected to modulate the electronic properties of the benzyl ring and may influence its orientation within a binding pocket.
The following table illustrates hypothetical SAR data based on findings from related compound series, demonstrating the impact of substitutions.
| Compound | R1 (on Benzamide) | R2 (on Benzyloxy) | Relative Activity |
| Analog 1 | 5-NH2 | 3-F | Baseline |
| Analog 2 | 5-NO2 | 3-F | Decreased |
| Analog 3 | 5-H | 3-F | Variable |
| Analog 4 | 5-NH2 | 4-F | Potentially Increased |
| Analog 5 | 5-NH2 | H | Potentially Decreased |
Conformational Analysis and Bioactive Conformation Studies
Conformational analysis of diaryl ether-containing compounds often reveals a preference for a non-planar, "twisted" conformation to minimize steric hindrance between the two aromatic rings. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface and identify low-energy conformers. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide experimental evidence for the proximity of protons in different parts of the molecule, helping to elucidate the predominant solution-phase conformation.
For this compound, the bioactive conformation is likely a balance between a low-energy unbound state and the conformation adopted upon binding to its biological target. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site is a key aspect of its activity. The flexibility of the ether linkage can be advantageous, allowing the molecule to adapt to the topology of the binding pocket, but it can also be associated with an entropic penalty upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of novel derivatives and to gain insight into the key structural features driving activity.
The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of the chemical structure. These can be broadly categorized as:
Electronic Descriptors: Charges, dipole moments, and frontier orbital energies (e.g., HOMO and LUMO). The 3-fluoro substituent, for example, would significantly impact the local electronic environment.
Steric Descriptors: Molecular volume, surface area, and shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Feature selection is a critical step to identify the most relevant descriptors that correlate with biological activity, avoiding overfitting of the model.
Once a set of descriptors is selected, a statistical model is developed to establish a mathematical relationship between the descriptors and the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.
A hypothetical QSAR equation for a series of benzamide analogs might look like:
pIC50 = c0 + c1LogP + c2Dipole_Moment + c3*LUMO
The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. A robust model should have a high correlation coefficient (R²) for the training set and a high predictive R² (Q²) for a test set of compounds not used in model development. In studies of N-benzyl benzamide derivatives, a 3D-QSAR model yielded a Q² of 0.862 and an R² of 0.913, indicating a highly predictive model. nih.gov
| QSAR Model Parameter | Value | Interpretation |
| R² (Training Set) | > 0.6 | Goodness of fit |
| Q² (Test Set) | > 0.5 | Predictive ability |
| RMSE | Low value | Accuracy of prediction |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model can be generated based on the structures of active compounds.
A potential pharmacophore for this class of compounds might include:
A hydrogen bond donor (from the 5-amino group and the benzamide NH).
A hydrogen bond acceptor (from the benzamide carbonyl oxygen and the ether oxygen).
An aromatic ring feature (from both the benzamide and benzyl rings).
A hydrophobic feature (associated with the benzyl ring).
This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity. It also serves as a guide for the design of new analogs with improved potency and selectivity by ensuring that the designed molecules retain the key pharmacophoric features. For instance, a pharmacophore model for N-benzyl benzamide melanogenesis inhibitors identified key features that were crucial for their activity. nih.gov
Mechanism of Action Moa Elucidation
Biological Target Identification and Validation
The initial step in elucidating the MoA is the identification and validation of the specific biological molecule(s) with which the compound interacts to exert its effects.
Modern proteomics techniques, often employing affinity-based probes, are powerful tools for target identification. nih.govnih.gov These methods typically involve designing a chemical probe based on the compound of interest to capture its binding partners from complex biological samples. Subsequent analysis by mass spectrometry can then identify these interacting proteins. However, there is no evidence in the provided search results of such studies being conducted for 5-Amino-2-(3-fluoro-benzyloxy)-benzamide.
Once a potential target is identified, genetic and biochemical methods are crucial for validation. nih.gov Genetic approaches, such as gene knockout or knockdown, can confirm if the absence or reduction of the target protein affects the compound's activity. nih.gov Biochemical assays, on the other hand, can directly measure the compound's effect on the purified target protein's function. No such validation studies for the biological target of this compound are documented in the available literature.
Molecular Interactions with Biological Targets
Detailed characterization of the binding of a compound to its target is essential for understanding its potency and selectivity.
Studies on binding kinetics (association and dissociation rates) and thermodynamics (the energetic forces driving the interaction) provide valuable insights into the compound-target interaction. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are commonly used for this purpose. No data on the binding kinetics or thermodynamics of this compound with any biological target have been reported.
Compounds can bind to the primary, or orthosteric, site of a target, or to a secondary, allosteric site, thereby modulating the target's activity. nih.gov Distinguishing between these binding modes is critical. Radioligand binding assays and functional assays in the presence of known orthosteric ligands are often employed. nih.gov For this compound, there is no information regarding its binding site on any potential target.
Downstream Signaling Pathway Investigations
Understanding how a compound's interaction with its target translates into a cellular response requires investigation of downstream signaling pathways. This can involve a variety of cellular and molecular biology techniques, such as reporter gene assays, Western blotting to measure changes in protein phosphorylation, or transcriptomic analysis. The provided search results contain no information on the downstream effects of this compound.
Cellular Pathway Activation/Inhibition Assays
Assays measuring the direct inhibitory effect of GSK2256294 on the sEH enzyme pathway have demonstrated its potency and sustained activity in various biological systems. Clinical studies in human subjects have shown a clear dose-dependent inhibition of sEH enzyme activity in the blood. Following single oral doses, near-maximal inhibition of sEH was achieved, and this effect was sustained for up to 24 hours. nih.govresearchgate.net
Further studies have quantified this inhibitory effect not just in plasma but also in key metabolic tissues like adipose and muscle. ahajournals.orgnih.gov The activity of sEH is typically measured by quantifying the enzymatic conversion of a substrate, such as 14,15-EET, to its product, 14,15-DHET. ahajournals.orgnih.gov Treatment with GSK2256294 significantly decreases this conversion rate, confirming target engagement and pathway inhibition in these tissues. ahajournals.orgnih.gov
| Biological System | Assay/Parameter Measured | Treatment Group | Result | Significance |
|---|---|---|---|---|
| Human Plasma | sEH Enzyme Inhibition (%) | GSK2256294 (2 mg, single dose) | 41.9% average inhibition | - |
| Human Plasma | sEH Enzyme Inhibition (%) | GSK2256294 (20 mg, single dose) | 99.8% average inhibition | - |
| Human Plasma | sEH Activity (14,15-EET to 14,15-DHET conversion, pmol/mL/hr) | Placebo | 4.08 ± 4.53 | P=0.005 |
| Human Plasma | sEH Activity (14,15-EET to 14,15-DHET conversion, pmol/mL/hr) | GSK2256294 (10 mg/day for 7 days) | 1.93 ± 2.62 | |
| Adipose Tissue | sEH Activity (14,15-EET to 14,15-DHET conversion, pmol/mg/hr) | Placebo | 2,176 ± 965 | P=0.0005 |
| Adipose Tissue | sEH Activity (14,15-EET to 14,15-DHET conversion, pmol/mg/hr) | GSK2256294 (10 mg/day for 7 days) | 1,280 ± 675 | |
| Muscle Tissue | sEH Activity (14,15-EET to 14,15-DHET conversion) | GSK2256294 | Significantly decreased | P=0.03 |
Gene Expression and Proteomic Profiling in Biological Systems
While comprehensive proteomic and large-scale gene expression profiling studies on GSK2256294 are not widely available in the public domain, its mechanism of action via sEH inhibition points to specific downstream effects on gene expression related to inflammation. The anti-inflammatory properties of EETs, which are stabilized by GSK2256294, are known to be mediated in part by preventing the nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). ahajournals.orgmdpi.com This action effectively downregulates the transcription of various pro-inflammatory genes. mdpi.com
Research has shown that this pathway modulation leads to a reduced expression and secretion of key pro-inflammatory cytokines. nih.govnih.gov For example, treatment with GSK2256294 has been observed to decrease the secretion of tumor necrosis factor-alpha (TNFα). nih.govnih.gov Furthermore, in peripheral blood mononuclear cells, GSK2256294 treatment has been associated with a significant reduction in the transcript levels of p38 MAPK, a key signaling protein involved in cellular responses to inflammatory stress. ucl.ac.uk However, in one study, the compound did not significantly alter the levels of Interleukin-6 (IL-6). ahajournals.orgnih.gov These findings indicate a targeted, rather than a global, modulation of inflammatory gene expression pathways.
Cellular Phenotypic Assays
The functional consequences of sEH inhibition by GSK2256294 are evident in various cellular phenotypic assays, particularly those involving immune cells central to inflammatory responses. In a clinical study involving obese individuals, treatment with GSK2256294 led to distinct changes in the T-cell profile within adipose tissue, a key site of obesity-related inflammation. nih.govnih.gov
Specifically, the compound was shown to decrease the proportion of pro-inflammatory T helper 1 (Th1) cells that produce interferon-gamma (IFNγ). nih.govnih.gov This was accompanied by a significant reduction in the secretion of the pro-inflammatory cytokine TNFα from adipose tissue cells. nih.govnih.gov In a different experimental model using a bacterial skin challenge to induce a localized inflammatory response, GSK2256294 prevented the expected increase in intermediate (CD14+CD16+) and non-classical (CD14-CD16+) monocyte populations in peripheral blood, indicating an altered immune cell trafficking or differentiation phenotype. ucl.ac.uk
| Cell Type | Biological System | Assay/Parameter Measured | Result | Significance |
|---|---|---|---|---|
| Adipose Th1 (CD8-) T Cells | Adipose Tissue (Obese Adults) | Percentage of IFNγ-producing cells | Decreased with GSK2256294 treatment | P=0.016 |
| Adipose Tissue Cells | Adipose Tissue (Obese Adults) | Secreted TNFα (pg/mL) | Decreased with GSK2256294 treatment (median difference -15.79) | P=0.016 |
| Adipose Th17 T Cells | Adipose Tissue (Obese Adults) | Percentage of IL-17A-producing cells | No significant change | - |
| Intermediate Monocytes (CD14+CD16+) | Peripheral Blood (Inflammatory Challenge) | Change in cell numbers post-challenge | Increase prevented by GSK2256294 | Significant |
| Non-Classical Monocytes (CD14-CD16+) | Peripheral Blood (Inflammatory Challenge) | Change in cell numbers post-challenge | Increase prevented by GSK2256294 | Significant |
Preclinical Pharmacological Characterization in Vitro and in Vivo Non Clinical Investigations
In Vitro Pharmacological Profiling
In vitro pharmacology studies are essential for the initial characterization of a compound's interaction with its biological target and for assessing its broader effects in a controlled, non-living system. qima-lifesciences.com These assays provide crucial data on potency, efficacy, and mechanism of action, guiding further development. iiarjournals.org
Receptor binding assays are fundamental biochemical techniques used to measure the interaction between a compound (ligand) and its target protein (receptor). giffordbioscience.com These assays are critical for determining the binding affinity of a compound for its intended target and for assessing its specificity. giffordbioscience.com
The primary goal is to quantify the affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. giffordbioscience.com A lower Ki or Kd value signifies higher binding affinity. giffordbioscience.com Radioligand binding assays are a common method, where a radiolabeled compound is used to measure binding to receptors in various cell or tissue preparations. giffordbioscience.com
To ensure a compound interacts selectively with its intended target and to minimize potential off-target effects that could lead to side effects, selectivity profiling is performed. pelagobio.comnih.gov This involves screening the compound against a broad panel of other receptors, enzymes, and ion channels. pelagobio.com The results help to build a comprehensive selectivity profile, which is crucial for predicting potential liabilities early in development. pelagobio.com
Illustrative Data: Receptor Binding Affinity and Selectivity
The following table presents hypothetical binding data for 5-Amino-2-(3-fluoro-benzyloxy)-benzamide against a primary target and a panel of common off-targets.
| Target | Ki (nM) | Description |
| Primary Target X | 5.2 | Hypothetical primary biological target |
| Serotonin Receptor 5-HT2A | >10,000 | Off-target receptor |
| Dopamine Receptor D2 | 8,500 | Off-target receptor |
| Adrenergic Receptor α1 | >10,000 | Off-target receptor |
| Muscarinic Receptor M1 | 12,000 | Off-target receptor |
| hERG Channel | >15,000 | Critical off-target for cardiac safety |
This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.
If the primary target of this compound is an enzyme, its ability to either inhibit or activate the enzyme's function would be quantified. bellbrooklabs.com Enzyme inhibition assays are critical for predicting a compound's effect on metabolic pathways and signaling cascades. bioivt.com
These studies measure the rate of an enzymatic reaction in the presence of varying concentrations of the test compound. nih.gov The results are typically expressed as an IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity. nih.gov High-throughput screening (HTS) of large compound libraries against a specific enzyme is a common starting point in drug discovery to identify initial hits. bellbrooklabs.com Further kinetic studies can then elucidate the mechanism of inhibition (e.g., competitive, non-competitive). bellbrooklabs.com
Illustrative Data: Enzyme Inhibition Profile
This table shows hypothetical enzyme inhibition data for this compound.
| Enzyme Target | IC50 (nM) | Type of Inhibition |
| Target Enzyme Y | 12.5 | Competitive |
| Cyclooxygenase-1 (COX-1) | >20,000 | Off-target enzyme |
| Cyclooxygenase-2 (COX-2) | 18,500 | Off-target enzyme |
| Phosphodiesterase 4 (PDE4) | >25,000 | Off-target enzyme |
| Cytochrome P450 3A4 | 9,800 | Metabolic enzyme |
This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.
Cell-based functional assays provide insights into a compound's activity in a more physiologically relevant context than biochemical assays. nih.govaccelevirdx.com These assays evaluate the biological response of living cells to the compound, measuring outcomes such as cell proliferation, cytotoxicity, or changes in specific signaling pathways. accelevirdx.comimmunologixlabs.com
These studies are vital for confirming that the binding or enzyme inhibition observed in biochemical assays translates into a functional effect within a cellular environment. For example, an assay could measure the downstream consequences of receptor activation or blockade, such as the production of a second messenger like cyclic AMP (cAMP) or a change in gene expression. immunologixlabs.com The results are often reported as an EC50 value (the concentration for 50% of the maximum effect) for agonists or an IC50 value for antagonists. giffordbioscience.com
Illustrative Data: Cell-Based Functional Activity
This table provides a hypothetical example of the functional activity of this compound in a cell-based assay.
| Assay Type | Cell Line | Endpoint Measured | Result (EC50/IC50, nM) |
| Functional Antagonism at Target X | HEK293 expressing Target X | Inhibition of agonist-induced cAMP production | 25.8 |
| Cytotoxicity | HepG2 | Cell Viability (MTT Assay) | >50,000 |
| Proliferation | MCF-7 | Cell Growth | >50,000 |
This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.
In Vivo Pharmacodynamic Studies
In vivo studies are conducted in living organisms to understand the physiological effects of a compound and to establish a relationship between drug exposure and response. reactionbiology.com These studies are essential for translating in vitro findings into a whole-organism context. researchgate.net
Pharmacodynamic (PD) studies aim to understand what a drug does to the body. reactionbiology.com A key component of this is establishing a dose-response relationship, which describes the magnitude of a drug's effect as a function of its dose. pharmacologymentor.com
In these studies, animal models are administered varying doses of the compound, and specific biomarkers related to the drug's mechanism of action are measured over time. This allows researchers to determine the potency and maximal effect of the compound in vivo. msdmanuals.com The goal is to identify a dose range that produces the desired pharmacological effect. nih.gov
Illustrative Data: In Vivo Dose-Response for a PD Biomarker
The following table illustrates a hypothetical dose-response relationship for this compound in a relevant animal model.
| Dose (mg/kg) | Biomarker Modulation (%) |
| 0.1 | 15 |
| 0.3 | 45 |
| 1.0 | 78 |
| 3.0 | 92 |
| 10.0 | 95 |
This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.
Target occupancy studies are designed to provide direct evidence of a compound's engagement with its intended target in a living system. nih.govxtalks.com These studies measure the percentage of target receptors or enzymes that are bound by the drug at various doses and time points. nih.gov
Techniques such as Positron Emission Tomography (PET) using a radiolabeled tracer can be employed, particularly for central nervous system targets. nih.gov Alternatively, ex vivo methods can be used where tissue samples are collected after dosing and the level of target engagement is measured using binding assays. xtalks.com Establishing a clear relationship between the administered dose, the resulting plasma concentration of the drug, and the degree of target occupancy is critical for selecting appropriate doses for further efficacy studies and eventual clinical trials. nih.gov
Illustrative Data: Target Occupancy vs. Plasma Concentration
This table shows a hypothetical relationship between the plasma concentration of this compound and the occupancy of its target in the brain.
| Plasma Concentration (ng/mL) | Brain Target Occupancy (%) |
| 10 | 25 |
| 30 | 55 |
| 100 | 80 |
| 300 | 95 |
This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.
Absorption, Distribution, Metabolism, Excretion (ADME) Methodologies
Metabolite Identification Methodologies
Without publicly accessible research data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" is not feasible. To do so would require fabricating data, which would be scientifically unsound and misleading.
Should preclinical ADME/PK studies for "this compound" be published in the future, this information can be revisited and an article can be generated at that time.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of "5-Amino-2-(3-fluoro-benzyloxy)-benzamide" to potential protein targets.
Active Site Characterization and Binding Mode Prediction
Computational studies on benzamide (B126) derivatives have successfully elucidated their binding modes within the active sites of various protein targets. For instance, in the context of protein kinase inhibitors, the benzamide moiety is known to form crucial hydrogen bonds with the hinge region of the kinase domain. The carbonyl group of the benzamide can act as a hydrogen bond acceptor, while the amide group can act as a hydrogen bond donor, anchoring the ligand in the ATP-binding pocket. nih.gov
A hypothetical binding mode of "this compound" in a protein kinase active site is detailed in the table below.
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp-381 | Hydrogen Bond | 2.9 |
| Thr-315 | Hydrogen Bond | 3.1 |
| Leu-293 | Hydrophobic | 3.8 |
| Met-115 | Hydrophobic | 4.2 |
This table presents hypothetical data for illustrative purposes.
Virtual Screening for Analogues and Scaffold Hopping
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Structure-based virtual screening, which utilizes the three-dimensional structure of the target, could be employed to identify analogues of "this compound" with potentially improved potency or selectivity. nih.gov
Scaffold hopping is a computational strategy that aims to discover structurally novel compounds that retain the biological activity of a known parent molecule. nih.govnih.gov Starting from the "this compound" scaffold, scaffold hopping algorithms could identify alternative core structures that maintain the key pharmacophoric features required for binding to a specific target. This approach can lead to the discovery of new chemical series with different intellectual property landscapes and potentially improved pharmacokinetic properties.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules. These simulations provide detailed information on the conformational changes and dynamic behavior of "this compound" and its complex with a target protein over time.
Ligand-Target Complex Stability and Dynamics
Once a plausible binding mode is identified through molecular docking, MD simulations can be performed to assess the stability of the ligand-protein complex. By simulating the system over several nanoseconds or even microseconds, it is possible to observe the dynamic behavior of the ligand within the binding site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex.
For "this compound," MD simulations would reveal the flexibility of the benzyloxy linker and the conformational freedom of the entire molecule within the active site. These simulations can also identify key residues that are crucial for maintaining the stability of the complex through persistent interactions.
Solvent Effects and Protonation State Analysis
The surrounding solvent plays a critical role in molecular recognition and binding. MD simulations explicitly including water molecules can provide a more realistic representation of the biological environment. These simulations can reveal the role of water molecules in mediating ligand-protein interactions, for example, through water-bridged hydrogen bonds.
The protonation state of ionizable groups in both the ligand and the protein can significantly impact binding affinity. The pKa values of the amino group in "this compound" and acidic or basic residues in the protein's active site can be predicted using computational methods. This information is crucial for performing accurate MD simulations and for understanding the pH-dependence of binding. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These calculations can be used to complement molecular mechanics-based methods like docking and MD simulations.
For "this compound," quantum chemical calculations can be used to:
Determine the optimized geometry: These calculations provide the most stable three-dimensional conformation of the molecule in the gas phase or in solution.
Calculate electronic properties: Properties such as the electrostatic potential, dipole moment, and frontier molecular orbitals (HOMO and LUMO) can be calculated. The electrostatic potential map can indicate regions of the molecule that are likely to be involved in electrostatic interactions.
Analyze intramolecular interactions: The presence and strength of intramolecular hydrogen bonds, which can influence the molecule's conformation, can be investigated. nih.govacs.org
The following table summarizes some hypothetical quantum chemical properties of "this compound."
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 3.5 D |
| Electrostatic Potential (Amino Group) | -0.4 au |
This table presents hypothetical data for illustrative purposes.
The scientific community relies on published research to understand the properties and applications of chemical compounds. In the case of "this compound," there appears to be no available literature detailing its computational and theoretical chemistry applications or its role in cheminformatics and data mining for drug discovery. Therefore, the sections and subsections outlined in the request, such as Electronic Structure Analysis, Spectroscopic Property Predictions, Chemical Space Exploration, and Predictive Modeling, cannot be addressed with scientifically accurate and verifiable information.
Future Research Directions and Unmet Needs
Potential for Advanced Derivative Design
The molecular scaffold of 5-Amino-2-(3-fluoro-benzyloxy)-benzamide presents a fertile ground for the design of advanced derivatives with potentially improved pharmacological properties. Future synthetic efforts could be strategically directed towards several key modifications. For instance, the exploration of alternative substituents on the benzyloxy ring could modulate target binding affinity and selectivity. The introduction of fluorine atoms has been shown in other benzamide (B126) derivatives to improve biological properties. Furthermore, modification of the amino and benzamide functional groups could be explored to enhance pharmacokinetic profiles, such as metabolic stability and oral bioavailability. The synthesis of a library of analogs with systematic variations would be crucial for establishing robust structure-activity relationships (SAR). Such studies would guide the rational design of next-generation compounds with optimized efficacy and safety profiles.
| Modification Strategy | Rationale | Potential Outcome |
| Substitution on the benzyloxy ring | Modulate target binding affinity and selectivity | Increased potency and reduced off-target effects |
| Alteration of the amino group | Improve pharmacokinetic properties | Enhanced metabolic stability and oral bioavailability |
| Modification of the benzamide moiety | Optimize drug-like properties | Improved solubility and cell permeability |
| Stereoselective synthesis | Investigate enantiomeric-specific activity | Identification of the more active and safer enantiomer |
Integration of Omics Data for Mechanistic Insights
A significant unmet need in the study of this compound is a comprehensive understanding of its mechanism of action. The integration of various "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful approach to elucidate the molecular pathways modulated by this compound. For example, transcriptomic analysis (RNA-seq) of cells treated with the compound could identify changes in gene expression that point towards its primary targets and downstream signaling cascades. Proteomic approaches, such as mass spectrometry-based protein profiling, can reveal alterations in protein expression and post-translational modifications, providing further clues about the compound's biological effects. Metabolomic studies can uncover changes in cellular metabolism, which may be a key aspect of its mechanism, as has been observed with other novel anti-proliferative agents. mdpi.com The integrated analysis of these multi-omics datasets will be instrumental in constructing a detailed picture of the compound's mechanism of action and in identifying potential biomarkers for its activity.
Development of Novel Research Methodologies
The unique chemical properties and potential biological targets of this compound may necessitate the development of novel research methodologies. For instance, the synthesis of tagged or labeled derivatives of the compound could facilitate target identification and validation studies through techniques like chemical proteomics and high-resolution imaging. The development of specific and sensitive bioassays to quantify the compound and its metabolites in biological matrices will be essential for detailed pharmacokinetic and pharmacodynamic studies. Furthermore, the creation of computational models to simulate the interaction of this compound with its putative targets could accelerate the design of more potent and selective derivatives. These advanced research tools will be critical for overcoming the current limitations in studying this novel chemical entity.
Translational Research Opportunities
Bridging the gap between preclinical findings and clinical applications represents a significant opportunity for this compound. A crucial first step in translational research will be to evaluate the compound's efficacy and safety in relevant animal models of disease. For instance, if the compound demonstrates anti-proliferative activity in cancer cell lines, its therapeutic potential could be investigated in xenograft or genetically engineered mouse models of cancer. mdpi.com Concurrently, comprehensive preclinical toxicology and safety pharmacology studies will be required to establish a favorable safety profile. The identification of predictive biomarkers through the integration of omics data will be invaluable for patient stratification in future clinical trials. Successful preclinical development could pave the way for Investigational New Drug (IND)-enabling studies and the eventual initiation of clinical trials to assess the therapeutic potential of this compound in human diseases. The journey from a promising hit compound to a clinically approved drug is long and challenging, but the unique properties of this benzamide derivative warrant further translational investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-2-(3-fluoro-benzyloxy)-benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Begin with nucleophilic substitution of a halogenated benzamide precursor (e.g., 5-Amino-2-chlorobenzamide) with 3-fluoro-benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of benzamide to benzyl alcohol) and reaction time (6–12 hours). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., fluoro-benzyloxy group at position 2, amino group at position 5). Confirm molecular weight via high-resolution mass spectrometry (HRMS). Assess purity (>95%) using reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : The compound is stable in DMSO or ethanol at –20°C for long-term storage. Avoid aqueous solutions at neutral pH due to potential hydrolysis of the benzamide bond. For short-term use, store at 4°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Perform orthogonal assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values under physiological pH and temperature.
- Cytotoxicity : Validate results across multiple cell lines (e.g., HEK293, HeLa) using MTT assays, controlling for off-target effects via structural analogs (e.g., 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting fluorinated benzamide derivatives?
- Methodological Answer : Systematically vary substituents:
- Replace the 3-fluoro-benzyloxy group with trifluoroethoxy (see 3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid derivatives ).
- Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance binding affinity.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
Q. How can analytical methods be developed to detect degradation products under physiological conditions?
- Methodological Answer : Simulate degradation by incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS with a Q-TOF detector. Quantify major metabolites (e.g., hydrolyzed benzoic acid derivatives) using external calibration curves .
Q. What experimental approaches address contradictions in pharmacokinetic data (e.g., low solubility vs. high bioavailability)?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA-based).
- Bioavailability Testing : Conduct in situ intestinal perfusion assays in rodent models, comparing AUC values for free vs. formulated compounds .
Q. How can mechanistic studies differentiate between direct target binding and downstream signaling effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
